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Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of
olympicene (6H-benzo[cd]pyrene), a polycyclic aromatic hydrocarbon (PAH) of significant
interest due to its unique five-ring structure resembling the Olympic rings. The synthesis
commences with the commercially available starting material, pyrene-1-carboxaldehyde, and
proceeds through a seven-step sequence involving a Wittig reaction, hydrogenation,
saponification, acyl chloride formation, an intramolecular Friedel-Crafts acylation, reduction,
and final dehydration. This protocol is based on the original synthetic route developed by Anish
Mistry and David Fox at the University of Warwick. Detailed methodologies for each reaction
and purification step are provided, along with a comprehensive table of quantitative data to
facilitate reproducibility.

Introduction

Olympicene is a fascinating PAH composed of five fused rings, four of which are benzene
rings.[1][2] Conceived in 2010 to celebrate the 2012 London Olympics, its synthesis was first
reported by chemists at the University of Warwick.[2][3] Beyond its aesthetic appeal,
olympicene is structurally related to graphene and is of interest for its potential electronic and
optical properties, with possible applications in next-generation solar cells and high-tech
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lighting sources like LEDs.[2] The following protocol details the multi-step synthesis of this
intriguing molecule from pyrene-1-carboxaldehyde.

Synthetic Workflow

The overall synthetic pathway from pyrene-1-carboxaldehyde to olympicene is depicted below.
The process begins with the formation of a carbon-carbon double bond via a Wittig reaction,
followed by saturation of this bond. The ester functionality is then converted to a carboxylic acid
and subsequently to an acyl chloride, which enables the crucial intramolecular Friedel-Crafts
acylation to form the pentacyclic ketone intermediate. A final reduction and dehydration
sequence Yyields the target molecule, olympicene.
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Figure 1: Synthetic workflow for the synthesis of olympicene.
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Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received
unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should
be monitored by Thin Layer Chromatography (TLC) on silica gel plates. Purification of
intermediates and the final product should be performed using flash column chromatography.

Step 1: Wittig Reaction - Synthesis of Ethyl (E)-3-(pyren-
1-yl)acrylate

Protocol:

e To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add
pyrene-1-carboxaldehyde (1.0 equiv) and ethyl (triphenylphosphoranylidene)acetate (1.1
equiv).

e Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.1
M.

e Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction
progress by TLC.

» Upon completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

» Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to afford ethyl (E)-3-(pyren-1-yl)acrylate as a solid.

Step 2: Hydrogenation - Synthesis of Ethyl 3-(pyren-1-
yl)propanoate

Protocol:

o Dissolve ethyl (E)-3-(pyren-1-yl)acrylate (1.0 equiv) in ethyl acetate in a suitable
hydrogenation flask.

o Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 5-10 mol% Pd).
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o Evacuate the flask and backfill with hydrogen gas (Hz) from a balloon. Repeat this cycle
three times.

« Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room
temperature for 12-24 hours.

e Monitor the reaction by TLC until the starting material is fully consumed.

o Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the
Pd/C catalyst. Wash the pad with ethyl acetate.

o Combine the filtrates and remove the solvent under reduced pressure to yield ethyl 3-(pyren-
1-yl)propanoate, which can often be used in the next step without further purification.

Step 3: Saponification - Synthesis of 3-(Pyren-1-
yl)propanoic acid

Protocol:

e Dissolve ethyl 3-(pyren-1-yl)propanoate (1.0 equiv) in a mixture of ethanol and water (e.g.,
4:1 vIv).

e Add potassium hydroxide (KOH) (5.0-10.0 equiv) to the solution.
e Heat the mixture to reflux and maintain for 2-4 hours.
» After cooling to room temperature, remove the ethanol under reduced pressure.

 Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any
non-polar impurities.

o Cool the agueous layer in an ice bath and acidify to pH ~1-2 by the slow addition of
concentrated hydrochloric acid (HCI).

o Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and
dry under vacuum to obtain 3-(pyren-1-yl)propanoic acid.
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Step 4: Acid Chloride Formation - Synthesis of 3-(Pyren-
1-yl)propionyl chloride

Protocol:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
suspend 3-(pyren-1-yl)propanoic acid (1.0 equiv) in thionyl chloride (SOCI2) (used in excess,
can also serve as solvent).

¢ Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

o Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction
progresses.

» After cooling to room temperature, remove the excess thionyl chloride under reduced
pressure (co-evaporating with toluene can help remove final traces).

e The resulting crude 3-(pyren-1-yl)propionyl chloride is typically used immediately in the next
step without purification.

Step 5: Intramolecular Friedel-Crafts Acylation -
Synthesis of 4H-Benzo[cd]pyren-5(6H)-one

Protocol:

 In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous
aluminum chloride (AICI3) (1.2-1.5 equiv) in anhydrous dichloromethane (DCM).

e Cool the suspension to 0 °C in an ice bath.

¢ Dissolve the crude 3-(pyren-1-yl)propionyl chloride from the previous step in anhydrous
DCM.

¢ Add the acid chloride solution dropwise to the stirred AICI3 suspension over 30-60 minutes,
maintaining the temperature at 0 °C.
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 After the addition is complete, allow the reaction to stir at O °C for 1 hour, then warm to room
temperature and stir for an additional 2-4 hours.

o Carefully quench the reaction by slowly pouring it onto crushed ice.
e Separate the organic layer and extract the aqueous layer with DCM.

o Combine the organic layers, wash with saturated sodium bicarbonate solution and brine,
then dry over anhydrous sodium sulfate.

« Atfter filtration, remove the solvent in vacuo and purify the residue by column
chromatography to yield 4H-benzo[cd]pyren-5(6H)-one. Note that this reaction is reported to
have a modest yield.[4]

Step 6: Reduction - Synthesis of 3,4,5,6-
Tetrahydrobenzo[cd]pyren-5-ol

Protocol:

o Under an inert atmosphere, add 4H-benzo[cd]pyren-5(6H)-one (1.0 equiv) dissolved in
anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride
(LiAlH4) (1.5-2.0 equiv) in anhydrous THF at 0 °C.

» Allow the reaction to warm to room temperature and stir for 2-4 hours.

e Quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous
NaOH, and then more water (Fieser workup).

« Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with
THF or ethyl acetate.

» Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to give the crude alcohol, which is used in the next step.

Step 7: Dehydration - Synthesis of Olympicene (6H-
Benzo[cd]pyrene)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


http://justlikecooking.blogspot.com/2012/05/olympicenes-top-secret-final-step.html?m=1
https://www.benchchem.com/product/b12720946?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12720946?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Protocol:

o Dissolve the crude 3,4,5,6-tetrahydrobenzo[cd]pyren-5-ol from the previous step in a suitable
solvent such as toluene or dichloromethane.

e Add an acid catalyst. Options include a catalytic amount of p-toluenesulfonic acid or an
acidic ion-exchange resin.

e Heat the mixture to reflux for 1-3 hours, monitoring for the disappearance of the starting
alcohol by TLC.

 After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

 Purify the crude product by flash column chromatography on silica gel to afford olympicene
as a solid.

Data Presentation

The following table summarizes the quantitative data for each step of the olympicene
synthesis. Yields are representative and may vary based on experimental conditions and scale.
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Starting Reagents & Molar Mass  Typical
Step . . Product -
Material Conditions (g/mol) Yield (%)
Ethyl
triphenylpho
Pyrene-1- (trip y? Ethyl (E)-3-
sphoranylide
1 carboxaldehy (pyren-1- 300.36 >90%
ne)acetate,
de ylacrylate
Toluene,
Reflux
Ethyl (E)-3- Hz2, 10% Ethyl 3-
e ’ y >95%
2 (pyren-1- Pd/C, Ethyl (pyren-1- 302.37 o
(Quantitative)
yl)acrylate Acetate, RT yl)propanoate
Ethyl 3- KOH, 3-(Pyren-1-
3 (pyren-1- Ethanol/H20,  yl)propanoic 274.32 >90%
yl)propanoate  Reflux acid
3-(Pyren-1- 3-(Pyren-1-
4 ) ] SOCIz, cat. ) ol 292 76 Crude, used
ropanoic ropion :
Y p P DMF, Reflux yop .p Y directly
acid chloride
3-(Pyren-1- 4H-
. AICl3, DCM, 0
5 yl)propionyl Benzo[cd]pyr  256.29 ~15-20%
] °Cto RT
chloride en-5(6H)-one
3,4,5,6-
4H-
LiAlH4, THF, Tetrahydrobe
6 Benzo[cd]pyr 258.31 >90%
0°Cto RT nzo[cd]pyren-
en-5(6H)-one
5-ol
3,4,5,6- Acid catalyst
Tetrahydrobe (e.g., PTSA), )
7 Olympicene 240.30 >90%
nzo[cd]pyren-  Toluene,
5-ol Reflux
Conclusion

This protocol outlines a reliable and reproducible seven-step synthesis of olympicene from
pyrene-1-carboxaldehyde. The procedures involve standard organic transformations, making
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the synthesis accessible to researchers with a background in synthetic chemistry. While the
Friedel-Crafts acylation step is known to be low-yielding, the other steps proceed with high
efficiency. These application notes provide the necessary detail for the successful synthesis of
this symbolically and scientifically significant polycyclic aromatic hydrocarbon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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